molecular formula C8H9Cl2NO B2795415 2-Amino-2-(2,4-dichlorophenyl)ethanol CAS No. 1184839-78-8

2-Amino-2-(2,4-dichlorophenyl)ethanol

Cat. No. B2795415
CAS RN: 1184839-78-8
M. Wt: 206.07
InChI Key: VWMOCFARWTYBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,4-dichlorophenyl)ethanol, also known as beta-Amino-2,4-dichlorobenzeneethanol, is a chemical compound with the molecular formula C8H9Cl2NO . It is a solid substance and its hydrochloride form has a molecular weight of 242.53 .


Molecular Structure Analysis

The InChI code for 2-Amino-2-(2,4-dichlorophenyl)ethanol is 1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 . This indicates that the molecule consists of a 2,4-dichlorophenyl group attached to a 2-aminoethanol group .


Physical And Chemical Properties Analysis

2-Amino-2-(2,4-dichlorophenyl)ethanol is a solid substance . Its hydrochloride form has a molecular weight of 242.53 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Neuropsychiatric Research

ACE has been used as a research tool to investigate the role of the glutamatergic system in neuropsychiatric disorders. Its ability to interact with glutamate receptors and modulate their activity makes it valuable for understanding conditions like depression, anxiety, and schizophrenia .

Antidepressant Mechanisms

Researchers have explored ACE’s impact on molecular mechanisms related to antidepressant drugs. By studying its effects on neurotransmitter systems, scientists gain insights into potential targets for novel antidepressant therapies .

Anxiolytic Properties

ACE’s pharmacological properties extend to anxiolytic effects. It may influence GABAergic pathways, contributing to reduced anxiety. Investigating ACE’s interactions with GABA receptors provides valuable data for drug development .

Protein Modification Studies

ACE’s ability to bind to proteins and modify their structure and activity is noteworthy. Researchers use ACE as a chemical probe to investigate protein-ligand interactions, post-translational modifications, and enzymatic processes.

Drug Design and Optimization

ACE’s unique structure offers opportunities for medicinal chemistry. Scientists explore its derivatives to design novel compounds with improved pharmacokinetics, selectivity, and efficacy. ACE serves as a scaffold for drug optimization .

Pharmacological Screening Assays

ACE is employed in high-throughput screening assays to evaluate its effects on various biological targets. These assays help identify potential drug candidates or elucidate mechanisms of action .

Safety and Hazards

The safety information for 2-Amino-2-(2,4-dichlorophenyl)ethanol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMOCFARWTYBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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